molecular formula C16H18O4S B14424362 3-{[4-(4-Hydroxybutyl)phenoxy]methyl}thiophene-2-carboxylic acid CAS No. 86223-06-5

3-{[4-(4-Hydroxybutyl)phenoxy]methyl}thiophene-2-carboxylic acid

Cat. No.: B14424362
CAS No.: 86223-06-5
M. Wt: 306.4 g/mol
InChI Key: RLIATNBOBOLCGJ-UHFFFAOYSA-N
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Description

3-{[4-(4-Hydroxybutyl)phenoxy]methyl}thiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a carboxylic acid group and a phenoxy group linked to a hydroxybutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-Hydroxybutyl)phenoxy]methyl}thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene . These methods are practical and scalable, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-Hydroxybutyl)phenoxy]methyl}thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination, lithium diisopropylamide (LDA) for deprotonation, and palladium catalysts for coupling reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

3-{[4-(4-Hydroxybutyl)phenoxy]methyl}thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[4-(4-Hydroxybutyl)phenoxy]methyl}thiophene-2-carboxylic acid involves its interaction with molecular targets and pathways. The compound can undergo deprotonation to form reactive intermediates, which can then participate in various chemical reactions . These interactions can affect biological pathways, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-(4-Hydroxybutyl)phenoxy]methyl}thiophene-2-carboxylic acid is unique due to its combination of a thiophene ring with a phenoxy group linked to a hydroxybutyl chain. This structural arrangement provides distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

86223-06-5

Molecular Formula

C16H18O4S

Molecular Weight

306.4 g/mol

IUPAC Name

3-[[4-(4-hydroxybutyl)phenoxy]methyl]thiophene-2-carboxylic acid

InChI

InChI=1S/C16H18O4S/c17-9-2-1-3-12-4-6-14(7-5-12)20-11-13-8-10-21-15(13)16(18)19/h4-8,10,17H,1-3,9,11H2,(H,18,19)

InChI Key

RLIATNBOBOLCGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCO)OCC2=C(SC=C2)C(=O)O

Origin of Product

United States

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